6-Amino-1-butyl-5-(pentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Amino-1-butyl-5-(pentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a central pyrimidine-dione core substituted with a butyl group at the N1 position and a pentylamino group at the C5 position. Its molecular formula is C₁₃H₂₄N₄O₂, with a molecular weight of 284.35 g/mol (exact mass: 284.1856).
Properties
IUPAC Name |
6-amino-1-butyl-5-(pentylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-3-5-7-8-15-10-11(14)17(9-6-4-2)13(19)16-12(10)18/h15H,3-9,14H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEGSAIGRHEBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(N(C(=O)NC1=O)CCCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- CAS No.: 565171-10-0 (referenced in safety guidelines) .
- Safety : Precautionary measures include handling with proper safety protocols (e.g., P201: "Obtain special instructions before use") .
Comparison with Similar Compounds
Tetrahydropyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison of Tetrahydropyrimidine-2,4-dione Derivatives
Key Observations:
Cyclic Substituents (Cyclopentylamino): Introduce conformational constraints, which may optimize binding to specific enzyme pockets . Aromatic Groups (Benzyl): Benzylamino or N1-benzyl substituents enable interactions with aromatic residues in proteins, relevant to kinase or receptor targeting .
Molecular Weight Trends :
- Compounds with bulkier substituents (e.g., N1-benzyl) exhibit higher molecular weights (~288 g/mol), which may affect pharmacokinetic properties like absorption and distribution .
Synthetic Accessibility: Derivatives with simple alkyl chains (e.g., pentylamino) are synthesized via nucleophilic substitution or condensation reactions, while benzyl-containing analogs require protective-group strategies .
Reported Applications: Antitumor Activity: Derivatives like 2,4-dioxo-tetrahydropyrimidines are patented for tumor treatment, likely via inhibition of DNA repair enzymes . Antiviral Potential: Pyrimidine-dione analogs with hydrophobic substituents show activity against HIV reverse transcriptase .
Research Findings and Data Gaps
- Structural Data : Crystallographic studies on related compounds (e.g., 6-(3,5-dimethylbenzyl)-5-ethyl derivatives) reveal planar pyrimidine-dione cores and hydrogen-bonding networks critical for stability .
- Safety Profiles: Limited toxicity data exist for the pentylamino derivative, though precautionary measures (e.g., P201/P202) are advised .
- Pharmacological Data : Further in vitro/in vivo studies are needed to correlate substituent modifications with specific biological activities.
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